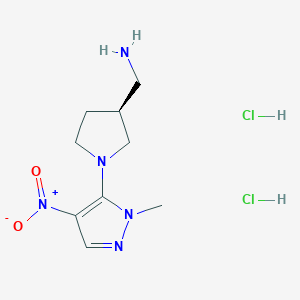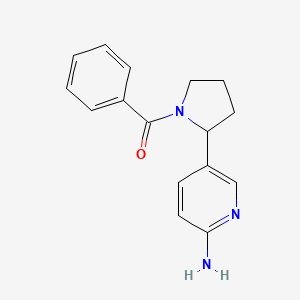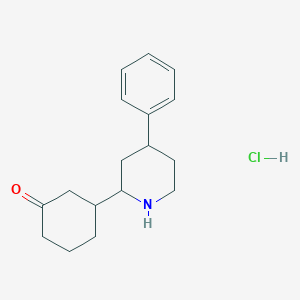
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a vinylpyridine moiety, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-vinyl-2-pyridine. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies to understand protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The vinylpyridine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the vinyl group, which allows for additional chemical modifications. This makes it more versatile for synthetic applications and potentially more effective in biological studies .
Propriétés
Formule moléculaire |
C16H23N3O2 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
tert-butyl 4-(5-ethenylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-5-13-6-7-14(17-12-13)18-8-10-19(11-9-18)15(20)21-16(2,3)4/h5-7,12H,1,8-11H2,2-4H3 |
Clé InChI |
KLSRUJRIRBWZBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


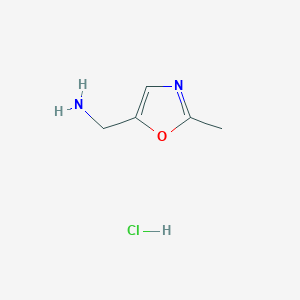
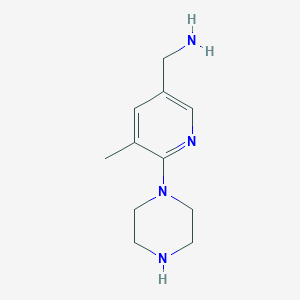

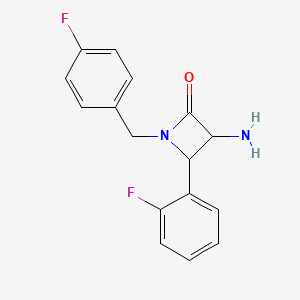

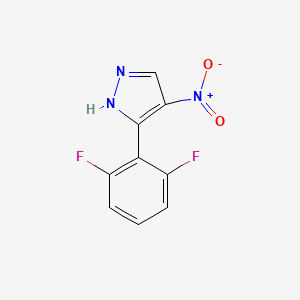


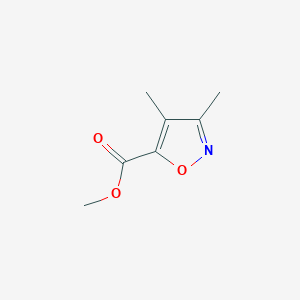
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
